molecular formula C9H14F2N4O2 B11743958 3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11743958
M. Wt: 248.23 g/mol
InChI Key: IBCPRDWEJPAMKZ-UHFFFAOYSA-N
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Description

3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with amino, difluoroethyl, and methoxyethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

    Addition of Difluoroethyl Group: The difluoroethyl group can be added through electrophilic substitution reactions using difluoroethyl halides.

    Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Influence on Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2,2-difluoroethyl)-N-(2-ethoxyethyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-N-(2-propoxyethyl)-1H-pyrazole-4-carboxamide
  • 3-Amino-1-(2,2-difluoroethyl)-N-(2-butoxyethyl)-1H-pyrazole-4-carboxamide

Uniqueness

3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C9H14F2N4O2

Molecular Weight

248.23 g/mol

IUPAC Name

3-amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C9H14F2N4O2/c1-17-3-2-13-9(16)6-4-15(5-7(10)11)14-8(6)12/h4,7H,2-3,5H2,1H3,(H2,12,14)(H,13,16)

InChI Key

IBCPRDWEJPAMKZ-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(N=C1N)CC(F)F

Origin of Product

United States

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